molecular formula C21H25NO5 B3859244 (3S*,4S*)-1-(3,5-dimethoxybenzoyl)-4-(3-methoxyphenyl)piperidin-3-ol

(3S*,4S*)-1-(3,5-dimethoxybenzoyl)-4-(3-methoxyphenyl)piperidin-3-ol

Cat. No.: B3859244
M. Wt: 371.4 g/mol
InChI Key: LJYUDASLXDAJBQ-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-(3,5-dimethoxybenzoyl)-4-(3-methoxyphenyl)piperidin-3-ol, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of the drug MMDA and is structurally similar to the hallucinogen DOM. DMMDA-2 is known to have potent psychedelic effects and has been the subject of scientific research in recent years.

Mechanism of Action

The exact mechanism of action of (3S*,4S*)-1-(3,5-dimethoxybenzoyl)-4-(3-methoxyphenyl)piperidin-3-ol is not well understood. However, it is believed to work by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are associated with mood regulation and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to produce potent psychedelic effects in humans, including altered perception, changes in thought patterns, and profound emotional experiences. It has also been shown to increase heart rate, blood pressure, and body temperature. These effects are similar to other serotonergic psychedelics such as LSD and psilocybin.

Advantages and Limitations for Lab Experiments

One advantage of (3S*,4S*)-1-(3,5-dimethoxybenzoyl)-4-(3-methoxyphenyl)piperidin-3-ol for lab experiments is its potency. It requires a much smaller dose than other psychedelics such as LSD or psilocybin to produce similar effects. This makes it easier to work with in a laboratory setting. However, one limitation is its limited availability. This compound is not widely available and can be difficult to synthesize.

Future Directions

There are several future directions for research on (3S*,4S*)-1-(3,5-dimethoxybenzoyl)-4-(3-methoxyphenyl)piperidin-3-ol. One area of interest is its potential use in treating mental health disorders such as depression and anxiety. Another area of interest is its use as a tool for understanding the neural mechanisms of consciousness. Additionally, more research is needed to understand the long-term effects of this compound use and its safety profile.

Scientific Research Applications

(3S*,4S*)-1-(3,5-dimethoxybenzoyl)-4-(3-methoxyphenyl)piperidin-3-ol has been the subject of scientific research due to its potent psychoactive effects. It has been studied for its potential use in treating mental health disorders such as depression and anxiety. It has also been studied for its potential use in psychotherapy and as a tool for understanding the neural mechanisms of consciousness.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[(3S,4S)-3-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-25-16-6-4-5-14(9-16)19-7-8-22(13-20(19)23)21(24)15-10-17(26-2)12-18(11-15)27-3/h4-6,9-12,19-20,23H,7-8,13H2,1-3H3/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYUDASLXDAJBQ-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCN(CC2O)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCN(C[C@H]2O)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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